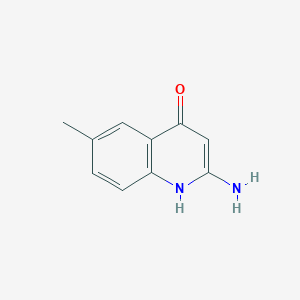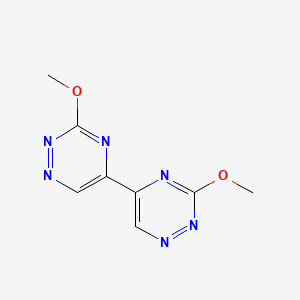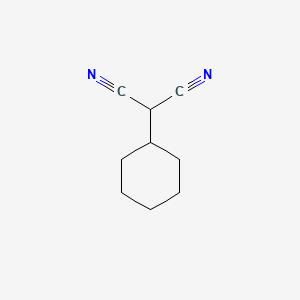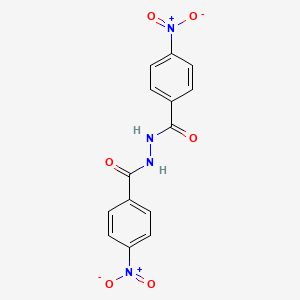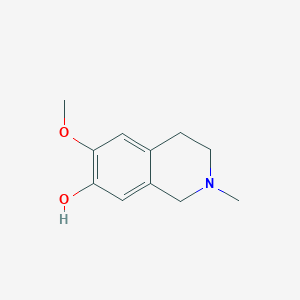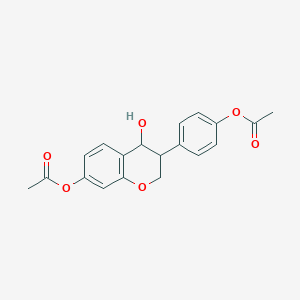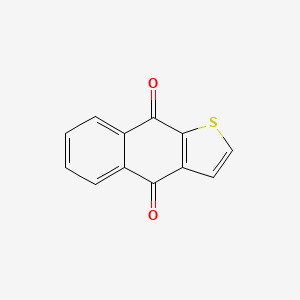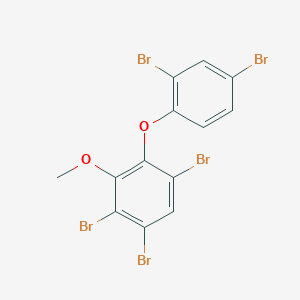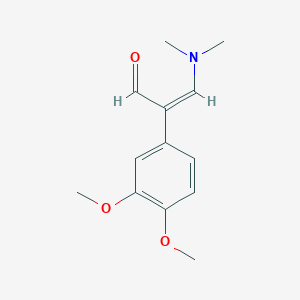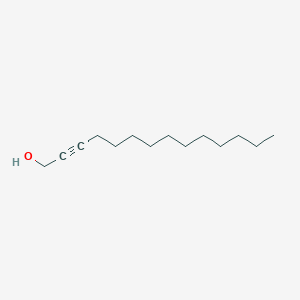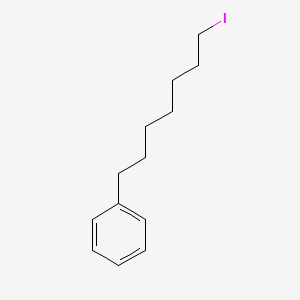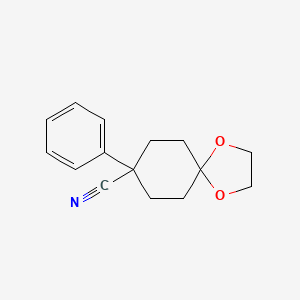
4-Cyano-4-phenylcyclohexanone ethylene ketal
Overview
Description
4-Cyano-4-phenylcyclohexanone ethylene ketal is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is also known as 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyano-4-phenylcyclohexanone ethylene ketal typically involves the reaction of 4-cyano-4-phenylcyclohexanone with ethylene glycol under acidic conditions to form the ketal . The reaction is catalyzed by an acid, which helps in the formation of the ketal by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyano-4-phenylcyclohexanone ethylene ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include strong acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-4-phenylcyclohexanone ethylene ketal is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyano-4-phenylcyclohexanone ethylene ketal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions . The presence of the cyano group and the ketal moiety allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-Cyano-4-phenylcyclohexanone ethylene ketal can be compared with other similar compounds such as:
4-Cyano-4-phenylcyclohexanone: This compound lacks the ketal moiety and has different reactivity and applications.
4-Phenylcyclohexanone: This compound lacks both the cyano and ketal groups, making it less reactive in certain chemical reactions.
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: This is a synonym for this compound and has similar properties and applications.
The uniqueness of this compound lies in its combination of the cyano group and the ketal moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPVZFGEMDNOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481489 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51509-98-9 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
